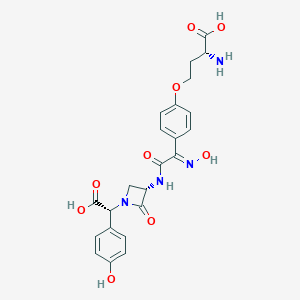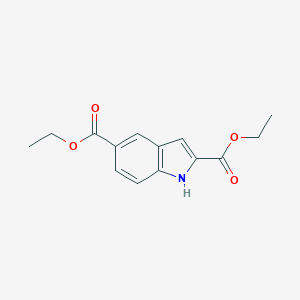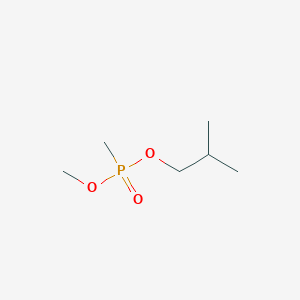
Isobutyl methyl methylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl methyl methylphosphonate (IMMP) is a chemical compound that has gained significant attention due to its potential applications in scientific research. IMMP belongs to the class of organophosphate compounds and is commonly used as a simulant for nerve agents such as VX and sarin.
科学的研究の応用
Isobutyl methyl methylphosphonate has been extensively used as a simulant for nerve agents in scientific research. It is used to study the behavior of nerve agents in various environments, such as soil, water, and air. It is also used to develop and test new detection methods for nerve agents. Additionally, Isobutyl methyl methylphosphonate has been used to study the degradation of nerve agents in the environment.
作用機序
Isobutyl methyl methylphosphonate acts as a competitive inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, Isobutyl methyl methylphosphonate causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This can result in various symptoms, including muscle twitching, convulsions, and respiratory failure.
生化学的および生理学的効果
Isobutyl methyl methylphosphonate has been shown to cause various biochemical and physiological effects in animals. Studies have shown that Isobutyl methyl methylphosphonate exposure can cause inhibition of acetylcholinesterase activity, oxidative stress, and changes in gene expression. Physiological effects of Isobutyl methyl methylphosphonate exposure include respiratory distress, tremors, convulsions, and death.
実験室実験の利点と制限
Isobutyl methyl methylphosphonate has several advantages as a simulant for nerve agents in laboratory experiments. It is relatively easy to synthesize and has a long shelf life. Additionally, Isobutyl methyl methylphosphonate is less toxic than actual nerve agents, making it safer to handle. However, Isobutyl methyl methylphosphonate has some limitations as a simulant. It does not accurately mimic the behavior of nerve agents in all environments, and its degradation products may differ from those of actual nerve agents.
将来の方向性
There are several future directions for research on Isobutyl methyl methylphosphonate. One area of research is the development of new detection methods for nerve agents using Isobutyl methyl methylphosphonate as a simulant. Another area of research is the study of the long-term effects of Isobutyl methyl methylphosphonate exposure on animals and humans. Additionally, there is a need for further research on the environmental fate and transport of Isobutyl methyl methylphosphonate and its degradation products.
Conclusion:
In conclusion, Isobutyl methyl methylphosphonate is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is commonly used as a simulant for nerve agents and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Isobutyl methyl methylphosphonate has several advantages as a simulant, but also has some limitations. Further research is needed to fully understand the potential applications and limitations of Isobutyl methyl methylphosphonate in scientific research.
合成法
Isobutyl methyl methylphosphonate can be synthesized through various methods, including the reaction of isobutyl alcohol, methyl phosphonic dichloride, and methyl chloride. The reaction is carried out under anhydrous conditions and requires the use of a catalyst such as triethylamine. The product obtained is then purified through distillation or chromatography.
特性
IUPAC Name |
1-[methoxy(methyl)phosphoryl]oxy-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-6(2)5-9-10(4,7)8-3/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZQNNOYPLAWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341565 |
Source


|
| Record name | Methyl 2-methylpropyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Methoxy(methyl)phosphoryl]oxy-2-methylpropane | |
CAS RN |
150799-85-2 |
Source


|
| Record name | Methyl 2-methylpropyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)
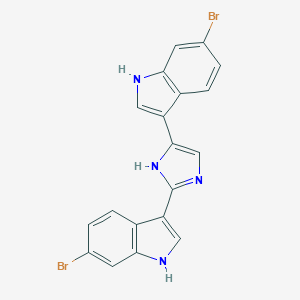
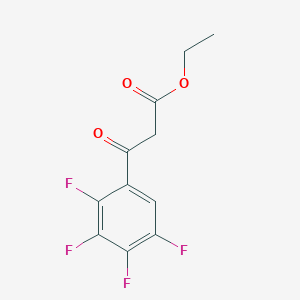

![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)
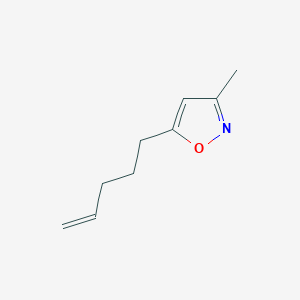
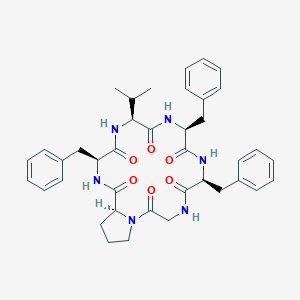
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
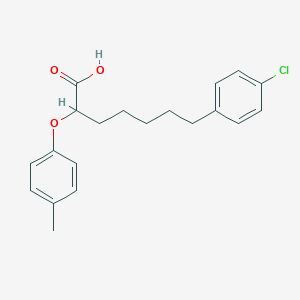
![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)
